Cas no 1251014-35-3 (Ethyl 6-bromoindolizine-2-carboxylate)

Ethyl 6-bromoindolizine-2-carboxylate is a brominated indolizine derivative serving as a versatile intermediate in organic synthesis and pharmaceutical research. The compound features a reactive bromine substituent at the 6-position, enabling further functionalization via cross-coupling reactions, while the ethyl ester group at the 2-position offers flexibility for hydrolysis or transesterification. Its indolizine core is of interest in medicinal chemistry due to its structural similarity to biologically active heterocycles. The product is characterized by high purity and stability, making it suitable for applications in drug discovery, agrochemical development, and material science. Proper handling under inert conditions is recommended to preserve reactivity.
Ethyl 6-bromoindolizine-2-carboxylate structure
1251014-35-3 structure
Product Name:Ethyl 6-bromoindolizine-2-carboxylate
CAS No:1251014-35-3
MF:C11H10BrNO2
MW:268.106602191925
MDL:MFCD17016868
CID:1025687
PubChem ID:57345883
Update Time:2025-06-11

Ethyl 6-bromoindolizine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 6-bromoindolizine-2-carboxylate
    • SC4406
    • 1251014-35-3
    • 2-Indolizinecarboxylic acid, 6-bromo-, ethyl ester
    • CS-0035893
    • AKOS015919827
    • AM803110
    • DS-17264
    • DB-370486
    • MFCD17016868
    • Ethyl6-bromoindolizine-2-carboxylate
    • DTXSID10721012
    • MDL: MFCD17016868
    • Inchi: 1S/C11H10BrNO2/c1-2-15-11(14)8-5-10-4-3-9(12)7-13(10)6-8/h3-7H,2H2,1H3
    • InChI Key: ALWPXYCZMXDKTH-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=CC(C(=O)OCC)=CN2C=1

Computed Properties

  • Exact Mass: 266.98900
  • Monoisotopic Mass: 266.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 30.7Ų

Experimental Properties

  • Density: 1.49
  • PSA: 30.71000
  • LogP: 2.87850

Ethyl 6-bromoindolizine-2-carboxylate Security Information

Ethyl 6-bromoindolizine-2-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl 6-bromoindolizine-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1251014-35-3)Ethyl 6-bromoindolizine-2-carboxylate
Order Number:A890288
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:32
Price ($):172.0/739.0
Email:sales@amadischem.com

Ethyl 6-bromoindolizine-2-carboxylate Related Literature

Additional information on Ethyl 6-bromoindolizine-2-carboxylate

Ethyl 6-bromoindolizine-2-carboxylate (CAS No. 1251014-35-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 6-bromoindolizine-2-carboxylate (CAS No. 1251014-35-3) is a significant intermediate in the realm of pharmaceutical synthesis, particularly in the development of bioactive molecules. This compound, characterized by its brominated indolizine core, has garnered considerable attention due to its utility in constructing complex scaffolds that exhibit diverse biological activities. The structural motif of indolizine, combined with the electron-withdrawing effect of the carboxylate group and the halogen substituent at the 6-position, makes it a valuable building block for medicinal chemists.

The chemical structure of Ethyl 6-bromoindolizine-2-carboxylate consists of a bicyclic system featuring an indole-like ring fused with a piperidine ring. The presence of a bromine atom at the 6-position of the indolizine ring enhances its reactivity, allowing for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations. These properties have made it a cornerstone in the synthesis of various pharmacophores targeting neurological disorders, anticancer agents, and antimicrobial compounds.

In recent years, Ethyl 6-bromoindolizine-2-carboxylate has been extensively explored in the development of novel therapeutic agents. One notable area of research involves its application in the synthesis of indolizine derivatives with potential applications in treating neurodegenerative diseases. Studies have demonstrated that modifications at the 2- and 6-positions of the indolizine scaffold can significantly influence binding affinity to specific biological targets. For instance, derivatives featuring additional substituents such as amines or alcohols have shown promise in preclinical studies as modulators of acetylcholinesterase activity, a key enzyme implicated in Alzheimer's disease.

The utility of Ethyl 6-bromoindolizine-2-carboxylate extends beyond neurodegenerative disease research. It has also been employed in the synthesis of small-molecule inhibitors targeting oncogenic pathways. The brominated indolizine core serves as a versatile handle for introducing diverse functional groups through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions allow for the efficient construction of biaryl structures, which are common motifs in many approved anticancer drugs. Furthermore, the carboxylate moiety provides a site for further derivatization via esterification or amidation, enabling the creation of prodrugs or conjugates with enhanced pharmacokinetic profiles.

Advances in synthetic methodologies have further enhanced the accessibility and applicability of Ethyl 6-bromoindolizine-2-carboxylate. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled rapid and scalable production of this intermediate, reducing reaction times and improving yields. Additionally, green chemistry principles have been integrated into its synthesis, minimizing waste and utilizing sustainable solvents. These innovations not only streamline the production process but also align with global efforts to promote environmentally responsible chemical manufacturing.

The biological activity of Ethyl 6-bromoindolizine-2-carboxylate and its derivatives has been extensively studied in various preclinical models. Research has highlighted its potential as an antimicrobial agent, with some derivatives exhibiting potent activity against resistant bacterial strains. This is particularly relevant in an era where antibiotic resistance poses a significant global health challenge. Furthermore, studies have explored its anti-inflammatory properties, demonstrating its ability to modulate cytokine production and inhibit inflammatory pathways in vitro and in vivo.

In conclusion, Ethyl 6-bromoindolizine-2-carboxylate (CAS No. 1251014-35-3) is a multifaceted intermediate with broad applications in pharmaceutical research and development. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to design novel therapeutic agents. As research continues to uncover new biological targets and synthetic strategies, the importance of this compound is likely to grow further, solidifying its role as a cornerstone in modern drug discovery.

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Amadis Chemical Company Limited
(CAS:1251014-35-3)Ethyl 6-bromoindolizine-2-carboxylate
A890288
Purity:99%/99%
Quantity:1g/5g
Price ($):172.0/739.0
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